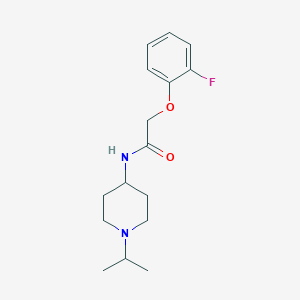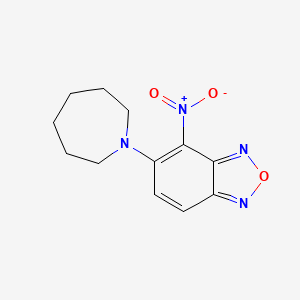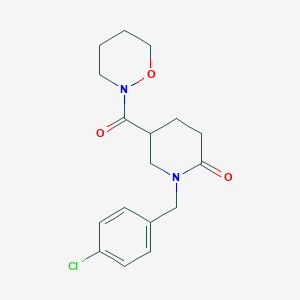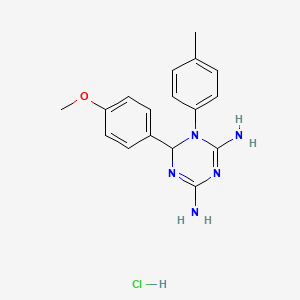![molecular formula C18H24N2O3 B5035511 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide, also known as CYM-5442, is a synthetic compound that has been studied for its potential therapeutic uses. This compound belongs to the class of cyclohexenyl amides and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
Target of Action
The compound, also known as “Cambridge id 6852546” or “AB00121315-01”, primarily targets the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage until needed for release during neurotransmission .
Mode of Action
The compound acts as an inhibitor of VMAT2, reducing dopamine storage and release . By inhibiting VMAT2, the compound diminishes dopamine release, which in turn curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum .
Biochemical Pathways
The inhibition of VMAT2 affects the dopamine neurotransmission pathway. By reducing the storage and release of dopamine, the compound trims dopamine release in the motor striatum . This results in stronger “stop” signals and weaker “go” signals, leading to robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of conditions like tardive dyskinesia .
Pharmacokinetics
Pharmacokinetics is the study of how the body handles administered drugs . It involves understanding how the plasma concentration of a drug changes with time when the dose and interval between doses are changed, or when infusions of a drug are used
Result of Action
The primary result of the compound’s action is the reduction of abnormal involuntary hyperkinetic movements, such as those seen in tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, the compound helps to balance the “stop” and “go” signals in the motor striatum, leading to a decrease in these involuntary movements .
Biochemische Analyse
Biochemical Properties
Cambridge id 6852546 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, Cambridge id 6852546 has been observed to interact with enzymes involved in the electron transport chain, potentially modulating their activity and influencing cellular respiration . Additionally, the compound’s interaction with proteins involved in signal transduction pathways suggests its role in regulating cellular communication and response to external stimuli .
Cellular Effects
The effects of Cambridge id 6852546 on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Cambridge id 6852546 can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes . These effects highlight the potential of Cambridge id 6852546 to influence cellular homeostasis and overall cell health.
Molecular Mechanism
At the molecular level, Cambridge id 6852546 exerts its effects through various mechanisms. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function. For example, Cambridge id 6852546 has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The effects of Cambridge id 6852546 can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to Cambridge id 6852546 may lead to changes in cellular metabolism and gene expression, which can have lasting impacts on cell health and function . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency, highlighting the importance of considering temporal effects in experimental design and interpretation.
Dosage Effects in Animal Models
The effects of Cambridge id 6852546 vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . For example, at low doses, Cambridge id 6852546 may enhance cellular metabolism and promote cell survival, while at high doses, it may induce cytotoxicity and apoptosis . These findings underscore the importance of optimizing dosage to achieve desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Cambridge id 6852546 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence pathways related to energy production, such as glycolysis and the tricarboxylic acid cycle . Additionally, Cambridge id 6852546 can modulate the activity of enzymes involved in lipid and amino acid metabolism, further highlighting its role in maintaining cellular metabolic balance .
Transport and Distribution
The transport and distribution of Cambridge id 6852546 within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . For instance, Cambridge id 6852546 has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the transport and distribution of the compound is essential for elucidating its overall impact on cellular function.
Subcellular Localization
The subcellular localization of Cambridge id 6852546 plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization allows Cambridge id 6852546 to interact with biomolecules in these compartments, influencing their activity and contributing to the compound’s overall biochemical effects . For example, the presence of Cambridge id 6852546 in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-8-9-16(23-2)15(12-13)20-18(22)17(21)19-11-10-14-6-4-3-5-7-14/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQOZMGHAJPRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)



